molecular formula C16H12Cl3N3O2 B8545950 Ethyl 4-Chloro-6-(3,5-dichlorophenyl)-1-methyl-1H-pyrazolo-[3,4-b]pyridine-5-carboxylate

Ethyl 4-Chloro-6-(3,5-dichlorophenyl)-1-methyl-1H-pyrazolo-[3,4-b]pyridine-5-carboxylate

Cat. No. B8545950
M. Wt: 384.6 g/mol
InChI Key: BPXHIEQWNXRKDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-Chloro-6-(3,5-dichlorophenyl)-1-methyl-1H-pyrazolo-[3,4-b]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C16H12Cl3N3O2 and its molecular weight is 384.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-Chloro-6-(3,5-dichlorophenyl)-1-methyl-1H-pyrazolo-[3,4-b]pyridine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-Chloro-6-(3,5-dichlorophenyl)-1-methyl-1H-pyrazolo-[3,4-b]pyridine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 4-Chloro-6-(3,5-dichlorophenyl)-1-methyl-1H-pyrazolo-[3,4-b]pyridine-5-carboxylate

Molecular Formula

C16H12Cl3N3O2

Molecular Weight

384.6 g/mol

IUPAC Name

ethyl 4-chloro-6-(3,5-dichlorophenyl)-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C16H12Cl3N3O2/c1-3-24-16(23)12-13(19)11-7-20-22(2)15(11)21-14(12)8-4-9(17)6-10(18)5-8/h4-7H,3H2,1-2H3

InChI Key

BPXHIEQWNXRKDR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1Cl)C=NN2C)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethyl 4-chloro-1-methyl-6-trifluoromethanesulfonyloxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (387 mg, 1 mmol) in THF is treated with tetrakis(triphenyl phosphine) palladium (115 mg, 10 mol %), stirred for 20 min at room temperature, treated sequentially with 3,5-dichlorobenzeneboronic acid (285 mg, 1.5 mmol), 2N K2CO3 (0.7 mL) and benzyl triethyl ammonium chloride (319 mg, 1.4 mmol), heated at reflux temperature for 4 h, cooled to room temperature and diluted with EtOAc. The phases are separated and the organic phase is washed sequentially with water and brine, dried over Na2SO4 and concentrated in vacuo. The resultant residue is chromatographed (silica gel, hexanes:EtOAc, 5:1) to afford the title product as a white solid, 127 mg (33% yield), identified by HNMR analysis.
Name
ethyl 4-chloro-1-methyl-6-trifluoromethanesulfonyloxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Quantity
387 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
115 mg
Type
catalyst
Reaction Step One
Quantity
285 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Quantity
319 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
33%

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